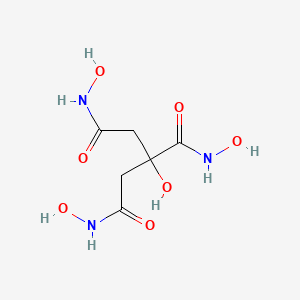
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is a complex organic compound characterized by the presence of multiple hydroxyl and carboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with hydroxylating agents under controlled conditions to introduce the hydroxyl groups. The carboxamide groups are then introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,3,3-Tetramethoxypropane: A related compound with methoxy groups instead of hydroxyl groups.
1,1,3,3-Tetraethoxypropane: Similar structure but with ethoxy groups.
Uniqueness
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide is unique due to the presence of both hydroxyl and carboxamide groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and form various derivatives makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
6939-43-1 |
|---|---|
Formule moléculaire |
C6H11N3O7 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
1-N,2-N,3-N,2-tetrahydroxypropane-1,2,3-tricarboxamide |
InChI |
InChI=1S/C6H11N3O7/c10-3(7-14)1-6(13,5(12)9-16)2-4(11)8-15/h13-16H,1-2H2,(H,7,10)(H,8,11)(H,9,12) |
Clé InChI |
HHSBOVDFMVGNGS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)NO)C(CC(=O)NO)(C(=O)NO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


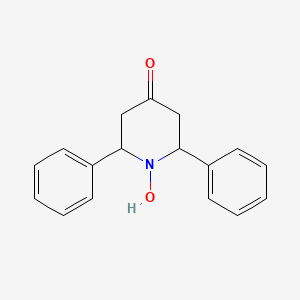
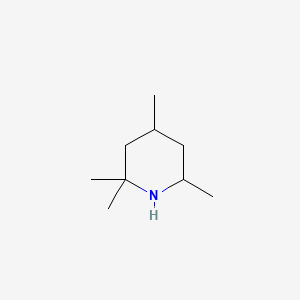

![2-[Morpholin-4-yl(2-nitrophenyl)methyl]naphthalen-1-ol](/img/structure/B14722213.png)
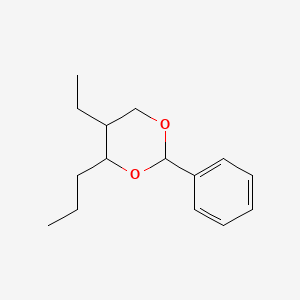

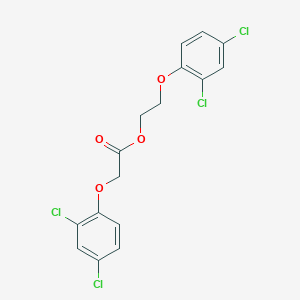
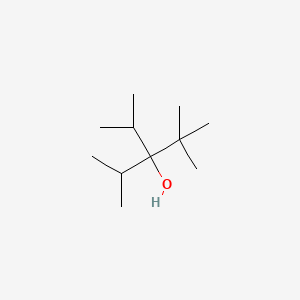
![[1-([1,1'-Biphenyl]-4-yl)ethylidene]hydrazine](/img/structure/B14722241.png)

![1,1,1-Trichloro-2-[(2,2,2-trichloroethoxy)methoxy]ethane](/img/structure/B14722278.png)
![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)


